molecular formula C6H9BrO B2536980 4-(Bromomethylidene)oxane CAS No. 131887-39-3

4-(Bromomethylidene)oxane

Cat. No.: B2536980
CAS No.: 131887-39-3
M. Wt: 177.041
InChI Key: JZESAPQXAJWSCQ-UHFFFAOYSA-N
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Description

4-(Bromomethylidene)oxane, also known as 4-(bromomethylene)tetrahydro-2H-pyran, is a chemical compound with the molecular formula C6H9BrO. It is a brominated derivative of oxane, characterized by the presence of a bromomethylidene group attached to the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethylidene)oxane typically involves the bromination of oxane derivatives. One common method includes the reaction of oxane with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethylidene)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Bromomethylidene)oxane has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Bromomethylidene)oxane involves its interaction with specific molecular targets. The bromomethylidene group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    4-(Chloromethylidene)oxane: Similar structure but with a chlorine atom instead of bromine.

    4-(Fluoromethylidene)oxane: Contains a fluorine atom in place of bromine.

    4-(Iodomethylidene)oxane: Features an iodine atom instead of bromine.

Uniqueness: 4-(Bromomethylidene)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

4-(bromomethylidene)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-6-1-3-8-4-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZESAPQXAJWSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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